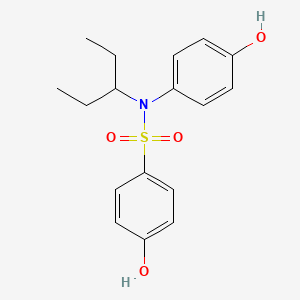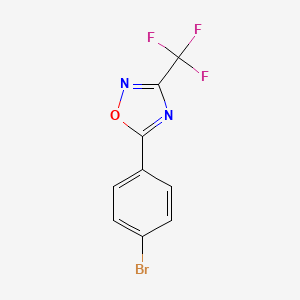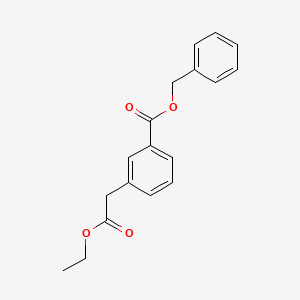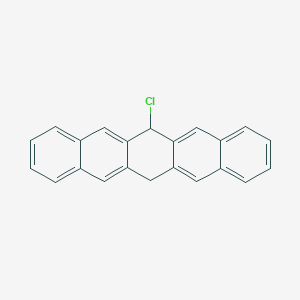
4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide is a synthetic organic compound It features a sulfonamide group, which is known for its presence in various pharmacologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.
Introduction of Hydroxyphenyl Groups: The hydroxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Pentanyl Chain: The pentanyl chain can be attached via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible pharmacological applications due to the presence of the sulfonamide group.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific application. Generally, sulfonamides can act by inhibiting enzymes or interfering with metabolic pathways. The hydroxyphenyl groups may interact with biological targets through hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic effects.
4-Hydroxybenzenesulfonamide: A related compound with potential biological activity.
Uniqueness
4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-3-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
919486-84-3 |
|---|---|
分子式 |
C17H21NO4S |
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-hydroxy-N-(4-hydroxyphenyl)-N-pentan-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-3-13(4-2)18(14-5-7-15(19)8-6-14)23(21,22)17-11-9-16(20)10-12-17/h5-13,19-20H,3-4H2,1-2H3 |
InChI 键 |
GAZZUQFALDYOEC-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)N(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane](/img/structure/B12634617.png)

![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)

![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)

![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)
![1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12634677.png)



